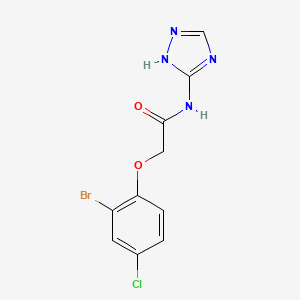
5-Acetoxy-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetoxy-2-chlorobenzoic acid is a chemical compound with the molecular formula C9H7ClO4 and a molecular weight of 214.60 g/mol . This compound is a colorless or white crystalline solid that is easily soluble in dimethyl sulfoxide (DMSO) and acetone, but has low solubility in water . It is used in various fields of organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-2-chlorobenzoic acid can be achieved through several methods. One common method involves the acetylation of 2-chlorobenzoic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetoxy-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetoxy group can be hydrolyzed to form 2-chlorobenzoic acid in the presence of a base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-5-chlorobenzoic acid or 2-thio-5-chlorobenzoic acid.
Hydrolysis: Formation of 2-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Acetoxy-2-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Acetoxy-2-chlorobenzoic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 2-chlorobenzoic acid, which can further interact with enzymes or receptors in biological systems. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzoic Acid: Similar structure but lacks the acetoxy group.
5-Bromo-2-chlorobenzoic Acid: Contains a bromine atom instead of an acetoxy group.
2-Acetoxybenzoic Acid (Aspirin): Similar acetoxy group but lacks the chlorine atom.
Uniqueness
5-Acetoxy-2-chlorobenzoic acid is unique due to the presence of both the acetoxy and chlorine functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of these groups allows for versatile applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H7ClO4 |
|---|---|
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
5-acetyloxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
DKFQXKPHQHTDGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)




![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)



